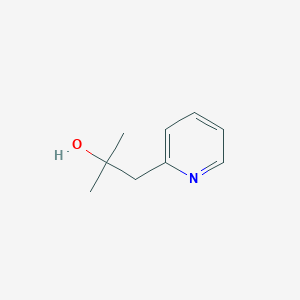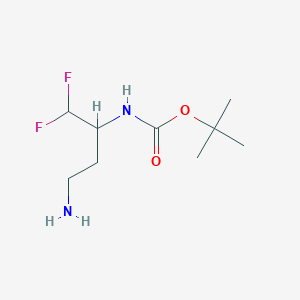
2-(2-(Bromomethyl)-3-methylbutyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Bromomethyl)-3-methylbutyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-3-methylbutyl)thiophene typically involves the bromination of 3-methylthiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction proceeds with the addition of NBS to 3-methylthiophene, resulting in the formation of the brominated product .
Industrial Production Methods
On an industrial scale, the synthesis of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Bromomethyl)-3-methylbutyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Aplicaciones Científicas De Investigación
2-(2-(Bromomethyl)-3-methylbutyl)thiophene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral and anticancer properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(Bromomethyl)-3-methylbutyl)thiophene involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the final compound derived from it .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methylthiophene: A simpler brominated thiophene derivative used in similar applications.
2-(Bromomethyl)thiophene: Another brominated thiophene with a different substitution pattern.
2-Butylthiophene: Used in the synthesis of anticancer agents.
Uniqueness
2-(2-(Bromomethyl)-3-methylbutyl)thiophene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of more complex molecules with specific biological or material properties .
Propiedades
Fórmula molecular |
C10H15BrS |
|---|---|
Peso molecular |
247.20 g/mol |
Nombre IUPAC |
2-[2-(bromomethyl)-3-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15BrS/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3 |
Clave InChI |
PDFDMXCPKHAAST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC1=CC=CS1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




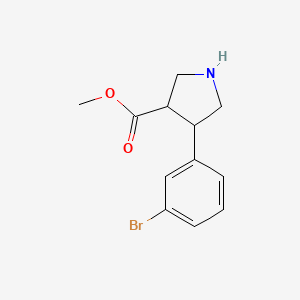


![2-Chloro-1-(3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13549699.png)
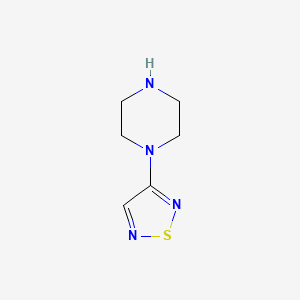
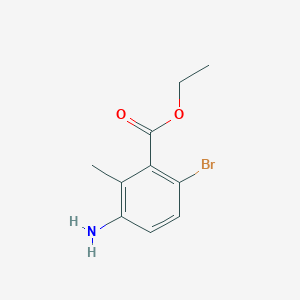
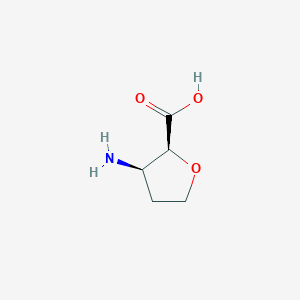
![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13549752.png)
